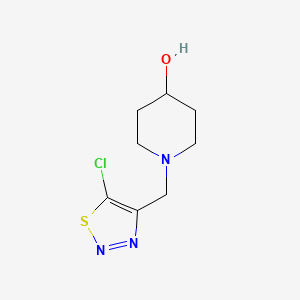

1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol

Description

1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol backbone substituted with a 5-chloro-1,2,3-thiadiazol-4-ylmethyl group. This compound has been identified as an active ingredient in ethanol extracts of Chrysanthemum cinerariifolium leaves, where it may synergize with flavonol and terpenoid compounds in biological systems .

Properties

Molecular Formula |

C8H12ClN3OS |

|---|---|

Molecular Weight |

233.72 g/mol |

IUPAC Name |

1-[(5-chlorothiadiazol-4-yl)methyl]piperidin-4-ol |

InChI |

InChI=1S/C8H12ClN3OS/c9-8-7(10-11-14-8)5-12-3-1-6(13)2-4-12/h6,13H,1-5H2 |

InChI Key |

MSNKUVLDUPFKSE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1O)CC2=C(SN=N2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine (WJ4)

- Structure : Replaces the piperidin-4-ol group with morpholine (a six-membered ring containing one oxygen and one nitrogen atom).

Properties :

Property 1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol WJ4 Molecular Formula C₉H₁₂ClN₃OS C₇H₁₀ClN₃OS Molecular Weight ~261.7 g/mol 219.7 g/mol Key Functional Groups Piperidin-4-ol, thiadiazole Morpholine, thiadiazole - Piperidin-4-ol’s hydroxyl group may facilitate hydrogen bonding, influencing receptor interactions absent in WJ4 .

1-[(Thiophen-3-yl)methyl]piperidin-4-ol

- Structure : Substitutes the thiadiazole group with a thiophene ring.

- The absence of a chlorine atom may decrease metabolic stability but improve bioavailability .

Comparison with Pharmacologically Active Analogs

1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol

- Pharmacological Profile: Acts as a selective 5-HT₁F receptor antagonist (Ki = 11 nM) with negligible activity at 5-HT₁A and 5-HT₂B receptors (Ki = 343 nM). Exhibits nonspecific inhibitory effects at concentrations ≥3 μM, limiting therapeutic windows .

- Contrast with Target Compound: The quinolin-3-yl and naphthalen-2-yloxy groups enhance lipophilicity, likely improving blood-brain barrier penetration compared to the thiadiazole-containing analog. The target compound’s thiadiazole group may confer distinct binding motifs for serotonergic or other receptors, though experimental data are lacking.

1-[4-(2-Amino-ethylimino)-4-(4-fluoro-cyclohexyl)-butyl]-4-(4-chloro-phenyl)-piperidin-4-ol

- Structure : Incorporates a Schiff base (imine group) and a fluorocyclohexyl moiety.

- Applications : Tested in myocardial injury models, suggesting cardiovascular relevance. The imine group may enable metal chelation, contrasting with the thiadiazole’s role in hydrogen bonding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)piperidin-4-ol, and how can reaction conditions be systematically optimized?

- Methodology :

- Multi-step synthesis : Start with piperidin-4-ol and functionalize it via nucleophilic substitution or coupling reactions with 5-chloro-1,2,3-thiadiazole derivatives. Key steps include protecting the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions .

- Optimization : Adjust temperature (40–80°C), solvent polarity (e.g., THF for solubility vs. DCM for reactivity), and catalyst choice (e.g., CuI for click chemistry) to improve yield. Monitor purity via TLC and confirm via HPLC (>95% purity) .

- Analytical validation : Use -NMR and -NMR to confirm regioselectivity and HRMS for molecular weight verification .

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : -NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm), while -NMR confirms carbon frameworks (e.g., thiadiazole carbons at ~150 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNOS requires m/z 257.0382) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., hydroxyl stretch at ~3400 cm, thiadiazole C=N at ~1600 cm) .

Q. What in vitro models are suitable for preliminary bioactivity screening?

- Methodology :

- Antimicrobial assays : Use broth microdilution (MIC against Pseudomonas aeruginosa or Candida albicans) .

- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition via Ellman’s method, comparing IC values to reference inhibitors like donepezil .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety margins (IC > 100 µM preferred) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Assay standardization : Compare protocols for consistency in solvent (DMSO concentration ≤1%), cell density, and incubation time .

- Structural analogs : Synthesize derivatives (e.g., replacing Cl with F or CH) to isolate the impact of substituents on activity .

- Statistical analysis : Apply ANOVA to evaluate significance of differences in IC or MIC values across replicates .

Q. What computational approaches predict target interactions and mechanism of action?

- Methodology :

- Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

- QSAR modeling : Corrogate substituent electronegativity (Cl vs. Br) with nematicidal activity (R > 0.85 for predictive validity) .

Q. What strategies enhance physicochemical properties for therapeutic development?

- Methodology :

- Derivatization : Introduce hydrophilic groups (e.g., -SOH) via sulfonation to improve solubility .

- Prodrug design : Acetylate the hydroxyl group to enhance blood-brain barrier penetration, followed by enzymatic hydrolysis in vivo .

- Salt formation : Prepare hydrochloride salts to stabilize the compound during storage .

Q. How do structural modifications influence bioactivity?

- Methodology :

- SAR table :

| Substituent (R) | Nematicidal Activity (M. incognita, 25 mg/L) | Antifeedant Activity (P. separata, 500 mg/L) |

|---|---|---|

| 5-Cl | 92% mortality | 75% weight reduction |

| 5-Br | 85% mortality | 68% weight reduction |

| 5-CH | 60% mortality | 50% weight reduction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.